molecular formula C16H15N5O3S2 B2845419 2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 1226437-77-9

2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2845419
CAS RN: 1226437-77-9
M. Wt: 389.45
InChI Key: LJQGDRIHLAIBQJ-UHFFFAOYSA-N
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Description

2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide, also known as PTACH, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. PTACH is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

Antitumor and Antimicrobial Activity

Compounds structurally related to 2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide have demonstrated significant potential in antitumor and antimicrobial applications. Research has shown that certain acetamide derivatives exhibit more effective antitumor activity than some established drugs like doxorubicin (Alqasoumi et al., 2009). Additionally, various synthesized acetamide derivatives have displayed good antimicrobial activity, with some exhibiting high activity against most strains (Fahim & Ismael, 2019).

Synthesis and Characterization

The synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, including derivatives of this compound, has been explored for potential use as antimicrobial agents. These compounds are synthesized using a versatile, readily accessible cyanoacetamide and have shown promising results in both antibacterial and antifungal activities (Darwish et al., 2014).

Application in Drug Design

In the field of drug design, derivatives of this compound have been explored. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors, showing potential in the treatment of lymphoma (Shukla et al., 2012). Moreover, the compound's derivatives have been investigated for antimalarial activity and as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Structure-Activity Relationships

Research has also delved into the structure-activity relationships of derivatives, investigating various heterocycles to improve metabolic stability. This includes exploring 6,5-heterocycles as an alternative to the benzothiazole ring to reduce metabolic deacetylation (Stec et al., 2011).

Potential Inhibitors

Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes and proteins, showing potential in various therapeutic applications. For example, the synthesis of p-nitrophenyl derivatives as inhibitors of specific glucosidases has been explored (Bedi et al., 1978).

Antioxidant Activity

In addition, novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating significant potential in this area (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c17-26(23,24)13-6-4-11(5-7-13)19-15(22)9-12-10-25-16(20-12)21-14-3-1-2-8-18-14/h1-8,10H,9H2,(H,19,22)(H2,17,23,24)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQGDRIHLAIBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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